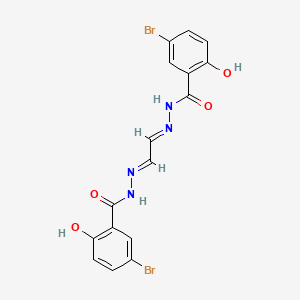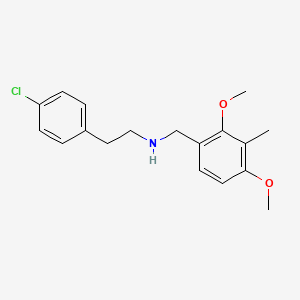![molecular formula C16H19ClN2O B3859834 4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol](/img/structure/B3859834.png)
4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol
Overview
Description
4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol typically involves the nucleophilic aromatic substitution reaction of 7-chloro-4-methylquinoline with cyclohexan-1-ol. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound may also interfere with cellular signaling pathways, leading to its antimicrobial or anticancer effects. Molecular docking studies have shown that the electronic properties of the compound play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A well-known antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial drug with structural similarities.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol stands out due to its unique combination of a quinoline ring and a cyclohexanol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[(7-chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-10-8-16(18-12-3-5-13(20)6-4-12)19-15-9-11(17)2-7-14(10)15/h2,7-9,12-13,20H,3-6H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMRLMUVPDLCSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B3859751.png)
![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]acetic acid](/img/structure/B3859755.png)
![[2-ethoxy-4-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 4-fluorobenzoate](/img/structure/B3859757.png)
![(4E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B3859761.png)
![N'-[(E)-(2-chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3859764.png)
![2-ethyl-5-methyl-3'-[(2-methyl-1,3-thiazol-4-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3859768.png)

![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859775.png)
![5-benzyl-8-methoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3859779.png)
![2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B3859784.png)
![7-chloro-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3859796.png)

![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3859804.png)

